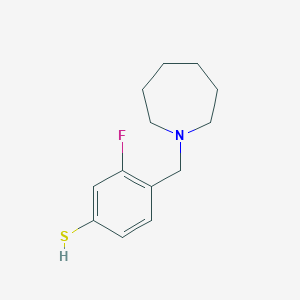

4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol

Descripción

4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol is a sulfur-containing aromatic compound featuring a seven-membered azepane ring attached via a methylene group to a fluorinated benzene core. The thiol (-SH) functional group confers nucleophilic and redox-active properties, making it relevant in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4-(azepan-1-ylmethyl)-3-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNS/c14-13-9-12(16)6-5-11(13)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGVUNQKKICYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=C(C=C2)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Methylene Bridge: The azepane ring is then linked to a benzene ring via a methylene bridge using alkylation reactions.

Introduction of the Fluorine Atom: Fluorination of the benzene ring is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Addition of the Thiol Group: The thiol group is introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiol group in 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the thiol group to a sulfide.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of disulfides.

Reduction: Formation of sulfides.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the azepane-fluorophenyl scaffold but differing in functional groups. Key differences are highlighted in Table 1 .

Table 1: Structural and Functional Comparison

Key Findings :

Functional Group Impact: The thiol group in 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol increases reactivity compared to the ketone analog, enabling participation in disulfide bonds or metal coordination .

Electronic Effects: The fluorine substituent at the 3-position exerts an electron-withdrawing effect, enhancing the acidity of the thiol group (pKa ~8–9 estimated) compared to non-fluorinated analogs (pKa ~10).

Solubility and Lipophilicity :

- Both azepane-containing compounds exhibit low water solubility due to hydrophobic azepane and aromatic groups. The thiol derivative is slightly more lipophilic than the ketone analog, as inferred from structural analogs .

Actividad Biológica

4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol features a fluorinated benzene ring attached to a thiol group and an azepane moiety. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. In vitro assays reveal that it can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

The biological activity of 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group can interact with active sites of enzymes, inhibiting their function. This is particularly relevant in the case of enzymes involved in bacterial metabolism.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Radical Scavenging : The presence of the thiol group contributes to its ability to donate electrons and neutralize free radicals.

Study on Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of various thiol compounds, including 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol. The results indicated that this compound had a higher potency compared to traditional antibiotics, making it a promising candidate for further development in treating resistant bacterial infections.

Research on Antioxidant Properties

Another investigation focused on the antioxidant capacity of 4-(Azepan-1-ylmethyl)-3-fluorobenzenethiol using DPPH and ABTS assays. The compound showed a significant reduction in free radical concentration, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.